10H-3,10'-Biphenoxazine
Description
Structure
3D Structure
Properties
CAS No. |
19692-92-3 |
|---|---|
Molecular Formula |
C24H16N2O2 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
3-phenoxazin-10-yl-10H-phenoxazine |
InChI |
InChI=1S/C24H16N2O2/c1-4-10-21-17(7-1)25-18-14-13-16(15-24(18)27-21)26-19-8-2-5-11-22(19)28-23-12-6-3-9-20(23)26/h1-15,25H |
InChI Key |
NINZPYXIZCYZNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(O2)C=C(C=C3)N4C5=CC=CC=C5OC6=CC=CC=C64 |
Origin of Product |
United States |
Synthetic Methodologies for 10h 3,10 Biphenoxazine and Its Derivatives
Strategies for Constructing the Dimeric Phenoxazine (B87303) Core
The formation of the dimeric phenoxazine framework, specifically the 10H-3,10'-Biphenoxazine, can be approached through several synthetic strategies. These methods primarily involve the coupling of pre-functionalized phenoxazine units or the dimerization of monomeric precursors.
Intermolecular Coupling Reactions for Biphenoxazine Linkages
The direct linkage of two phenoxazine moieties to form a biphenoxazine structure is a powerful synthetic approach. This can be achieved through various modern cross-coupling reactions, which offer a high degree of control over the final structure. While a direct synthesis for this compound is not extensively reported, analogous reactions with other heterocyclic systems suggest that palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling would be highly effective.
For instance, a plausible route to this compound would involve the coupling of a 3-halophenoxazine derivative with a 10-metallated phenoxazine or a 10-halophenoxazine with a 3-metallated phenoxazine. The Suzuki coupling, which utilizes a boronic acid or ester, is a particularly attractive method due to its mild reaction conditions and tolerance of a wide range of functional groups.
A hypothetical Suzuki coupling for the synthesis of this compound is presented below:
Table 1: Hypothetical Suzuki Coupling for this compound Synthesis
| Reactant 1 | Reactant 2 | Catalyst System | Product |
| 3-Bromo-10H-phenoxazine | 10H-Phenoxazine-10-boronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | This compound |
| 10-Bromo-10H-phenoxazine | 10H-Phenoxazine-3-boronic acid | Pd(dppf)Cl₂, Base (e.g., Cs₂CO₃) | This compound |
This table represents a plausible synthetic route based on established Suzuki coupling methodologies.
Synthetic Routes from Monomeric Phenoxazine Precursors
An alternative to the direct coupling of two phenoxazine units is the construction of the dimeric structure from monomeric precursors. Oxidative dimerization of phenoxazine itself or its derivatives can lead to the formation of biphenoxazine linkages. The regioselectivity of such reactions can be influenced by the reaction conditions and the substituents present on the phenoxazine ring.
Enzyme-mediated dimerization offers a green and often highly selective method for creating such linkages. For example, laccase, a copper-containing enzyme, has been shown to mediate the dimerization of sulfonated aminophenols to form phenoxazine structures. chemrxiv.org While not directly applied to this compound, this enzymatic approach highlights a potential avenue for the synthesis of functionalized biphenoxazines under mild conditions.
Functionalization and Derivatization Approaches for Property Tuning
Once the this compound core is assembled, its electronic and photophysical properties can be fine-tuned through various functionalization and derivatization reactions. These modifications are crucial for tailoring the molecule for specific applications.
N-Substitution Reactions on the Phenoxazine Nitrogen Atoms
The nitrogen atoms of the phenoxazine rings are key sites for functionalization. N-alkylation and N-arylation reactions are commonly employed to introduce a wide range of substituents, which can significantly impact the solubility, electronic properties, and solid-state packing of the resulting molecules.
N-alkylation can be achieved by reacting the phenoxazine with an alkyl halide in the presence of a base. For instance, N-alkyl phenoxazines have been synthesized and studied for their potential as photoredox catalysts. rsc.org The Buchwald-Hartwig amination is a powerful tool for N-arylation, allowing for the introduction of various aryl groups. nih.gov
Table 2: Examples of N-Substitution Reactions on Phenoxazine
| Phenoxazine Derivative | Reagent | Reaction Type | Product Application | Reference |
| Phenoxazine | Hexyl bromide, NaH | N-Alkylation | Photoredox catalysis | rsc.org |
| Phenoxazine | Brominated pyridazine (B1198779), Pd₂(dba)₃, X-Phos | Buchwald-Hartwig N-Arylation | Thermally activated delayed fluorescence | nih.gov |
Electrophilic and Nucleophilic Aromatic Substitutions on the Phenoxazine Rings
The benzene (B151609) rings of the phenoxazine core are susceptible to electrophilic aromatic substitution, allowing for the introduction of a variety of functional groups. Theoretical studies and experimental evidence suggest that positions 3 and 7 are the most reactive sites for electrophilic attack. nih.gov Common electrophilic substitution reactions include:
Halogenation: Introduction of halogen atoms (e.g., bromine) using reagents like N-bromosuccinimide (NBS) provides a handle for further functionalization via cross-coupling reactions. nih.gov
Nitration: The introduction of nitro groups using nitrating agents can be achieved, which act as strong electron-withdrawing groups. beilstein-journals.org
Sulfonylation: Catalyst-free sulfonylation of phenoxazine with sulfonyl hydrazides has been developed, offering a green method to introduce sulfonyl groups at the C3 position.
Nucleophilic aromatic substitution can also be employed, particularly on phenoxazine rings bearing activating groups such as nitro groups. For example, a nitro group on a dinitrophenoxazine can be displaced by various nucleophiles. beilstein-journals.org
Table 3: Examples of Aromatic Substitution on the Phenoxazine Ring
| Reaction Type | Reagent | Position of Substitution | Product Feature | Reference |
| Bromination | N-Bromosuccinimide (NBS) | 3, 7 | Precursor for further coupling | nih.gov |
| Nitration | Nitrating agent | 2, 3 | Electron-withdrawing groups | beilstein-journals.org |
| Sulfonylation | Sulfonyl hydrazide | 3 | Sulfone functionality | |
| Nucleophilic Substitution | Butylamine | 2 (on 2,3-dinitrophenoxazine) | Amino functionality | beilstein-journals.org |
Incorporation of Auxiliary Chromophores, Fluorophores, and Electrophores
To further tailor the properties of this compound, various functional moieties can be introduced. These moieties can act as chromophores (light-absorbing groups), fluorophores (fluorescent groups), or electrophores (electron-withdrawing groups).
Chromophores and Fluorophores: Aryl groups, heterocyclic systems, and other conjugated moieties can be attached to the biphenoxazine core, often via cross-coupling reactions on halogenated precursors. These additions can extend the π-conjugation of the system, leading to red-shifted absorption and emission spectra. Phenoxazine-based dyes like Nile red are well-known for their fluorescent properties. chemrxiv.org The incorporation of phenoxazine units into larger conjugated systems has been explored for applications in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells.
Electrophores: The introduction of electron-withdrawing groups is crucial for tuning the electronic properties of the molecule, such as the HOMO and LUMO energy levels. Nitro groups (-NO₂) and cyano groups (-CN) are common electrophores. Nitration of the phenoxazine ring system is a known process. beilstein-journals.org While direct cyanation of biphenoxazine is not explicitly detailed, nickel-catalyzed cyanation of phenol (B47542) derivatives suggests a potential route for introducing cyano groups. beilstein-journals.org
Optimization of Reaction Conditions and Synthetic Efficiency
The efficiency of the synthesis of biphenoxazine derivatives is highly dependent on the careful optimization of various reaction parameters. The Buchwald-Hartwig amination, a cornerstone in modern organic synthesis for the formation of C-N bonds, provides a versatile platform for these transformations. libretexts.org The optimization process generally involves a systematic screening of catalysts, ligands, bases, and solvents to maximize the yield and purity of the desired product. nih.gov
The choice of the palladium precursor and the phosphine (B1218219) ligand is critical for the success of the Buchwald-Hartwig amination in synthesizing phenoxazine-based structures. Various palladium sources can be employed, with palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) being common choices. chemicalbook.com However, the ligand, which coordinates to the palladium center, plays a more decisive role in the catalytic cycle, influencing the rates of oxidative addition and reductive elimination. libretexts.org
For the coupling of secondary amines like phenoxazine, sterically hindered and electron-rich phosphine ligands have proven to be particularly effective. nih.govorganic-chemistry.org These ligands stabilize the palladium catalyst and promote the desired bond formation. A screening of different ligands for the coupling of phenoxazine with an aryl bromide has shown that ligands from the biarylphosphine class, such as XPhos and t-BuXPhos, are highly efficient. nih.gov
| Ligand | Yield (%) | Reference |
|---|---|---|
| XPhos | 92 | nih.gov |
| t-BuXPhos | High | nih.gov |
| TrixiePhos | High | nih.gov |
| t-BuBrettPhos | High | nih.gov |
The data indicates that for the synthesis of N-arylphenoxazines, a close analog to the biphenoxazine linkage, XPhos provides excellent yields. nih.gov Other bulky biarylphosphine ligands such as t-BuXPhos, TrixiePhos, and t-BuBrettPhos are also highly effective, underscoring the importance of sterically demanding and electron-rich ligands in facilitating this transformation. nih.gov The development of specialized ligands like bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBOX) ligands has also expanded the scope of asymmetric catalysis, which can be relevant for synthesizing chiral biphenoxazine derivatives. wikipedia.org
The choice of solvent and base are also crucial parameters that significantly impact the yield and reaction rate of palladium-catalyzed aminations. The solvent must be capable of dissolving the reactants and the catalyst system while remaining inert to the reaction conditions. For the Buchwald-Hartwig amination of phenoxazines, non-polar aprotic solvents are generally preferred.
A study on the amination of bromobenzene (B47551) with various heterocyclic amines, including phenoxazine, found that toluene (B28343) is a highly effective solvent. nih.gov The selection of the base is more complex and can be substrate-dependent. Strong, non-nucleophilic bases are required to deprotonate the amine and facilitate the catalytic cycle.
| Solvent | Base | Yield (%) | Reference |
|---|---|---|---|
| Toluene | t-BuONa | 92 | nih.gov |
| Toluene | t-BuOLi | High | acs.org |
| Toluene | Cs₂CO₃ | High | acs.org |
| Dioxane | K₃PO₄ | Good | - |
As shown in the table, the combination of toluene as a solvent and sodium tert-butoxide (t-BuONa) as a base provides a high yield for the N-arylation of phenoxazine. nih.gov Other strong bases like lithium tert-butoxide (t-BuOLi) and cesium carbonate (Cs₂CO₃) have also been shown to be effective. acs.org The general finding is that strong inorganic or organic bases are well-suited for this type of reaction in non-polar solvents. acs.org
Transitioning a synthetic procedure from a small-scale laboratory experiment to a larger, scalable process presents a unique set of challenges. For the synthesis of this compound, several factors must be considered to ensure efficiency, safety, and cost-effectiveness.
One of the primary considerations is the cost and availability of the starting materials and the catalyst. Palladium catalysts and specialized phosphine ligands can be expensive, which may necessitate optimizing the catalyst loading to the lowest effective concentration. nih.gov The use of more economical starting materials and reagents is also crucial for large-scale synthesis.
The choice of solvent becomes even more critical at a larger scale. Factors such as boiling point, flammability, toxicity, and ease of removal and recycling need to be taken into account. While solvents like toluene are effective, their environmental impact and safety hazards on a large scale might lead to the exploration of greener alternatives.
Reaction work-up and purification are also significant hurdles in scalable synthesis. Chromatographic purification, which is common in small-scale synthesis, is often impractical for large quantities. chemicalbook.com Therefore, developing a procedure that yields a product of high purity directly from the reaction mixture, or one that can be purified by crystallization or simple filtration, is highly desirable. nih.gov
Finally, thermal management is a key safety consideration. The exothermicity of the reaction must be understood and controlled to prevent runaway reactions, especially in large reaction vessels. This may involve adjusting the rate of addition of reagents or using a solvent with a suitable boiling point to dissipate heat. The development of automated systems can aid in the standardization and acceleration of reaction setup and monitoring, which is beneficial for scaling up processes.
Spectroscopic and Electro Optical Characterization of 10h 3,10 Biphenoxazine Systems
Electronic Absorption and Photoluminescence Spectroscopy
The electronic and photoluminescent properties of phenoxazine (B87303) derivatives are of significant interest for applications in optoelectronic devices. However, specific data for 10H-3,10'-Biphenoxazine is not currently published.
Analysis of UV-Visible Absorption Profiles and Transitions
A detailed analysis of the UV-Visible absorption profile for this compound has not been reported. Such a study would typically involve dissolving the compound in various solvents and measuring its absorbance across a range of wavelengths. The resulting spectra would reveal the wavelengths of maximum absorption (λmax), which correspond to electronic transitions within the molecule. For phenoxazine derivatives, these transitions are generally of a π-π* and n-π* nature. The molar extinction coefficients at these maxima would also be determined to quantify the strength of the absorption.
Characterization of Photoluminescence Emission Spectra and Bandwidths
Information regarding the photoluminescence emission spectra and bandwidths of this compound is not available. This characterization would involve exciting the compound at its absorption maxima and recording the resulting emission spectrum. The data would provide insights into the excited state properties of the molecule, including the wavelength of maximum emission and the full width at half maximum (FWHM) of the emission peak, which is an indicator of the electronic and structural homogeneity of the emitting species.
Determination of Luminescence Quantum Yields and Radiative Efficiencies
The luminescence quantum yield, a critical parameter for assessing the efficiency of light emission, has not been determined for this compound. This value is typically measured using a comparative method with a well-characterized standard or an integrating sphere. Knowledge of the quantum yield is essential for evaluating the potential of a compound for applications in technologies such as organic light-emitting diodes (OLEDs).
Investigation of Solvatochromic Effects on Spectral Properties
No studies have been published on the solvatochromic effects of this compound. Such an investigation would involve measuring the absorption and emission spectra in a series of solvents with varying polarities. The observed shifts in the spectral positions (either blue or red shifts) would provide valuable information about the nature of the electronic transitions and the change in dipole moment of the molecule between the ground and excited states.
Electrochemical Characterization Techniques
The electrochemical behavior of a compound is crucial for understanding its redox properties and for designing its use in electronic devices.
Cyclic Voltammetry for Oxidation and Reduction Potentials
Specific cyclic voltammetry data for this compound, which would reveal its oxidation and reduction potentials, are not found in the current literature. This technique would be used to determine the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These parameters are fundamental for assessing the charge injection and transport properties of the material in electronic devices. A typical cyclic voltammetry experiment would involve scanning the potential of a solution containing the compound and a supporting electrolyte, and measuring the resulting current.
Determination of Frontier Molecular Orbital (HOMO/LUMO) Energy Levels
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic and optical properties of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, dictates the molecule's absorption and emission characteristics and its potential for charge transfer.
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxazine units. The nitrogen and oxygen heteroatoms contribute significantly to the p-electron system, resulting in a relatively high-energy HOMO level. This characteristic makes phenoxazine a potent electron donor in many molecular architectures. The LUMO, conversely, would be distributed across the aromatic framework.
The linkage between the two phenoxazine moieties at the 3 and 10' positions would influence the electronic coupling between the units and, consequently, the precise energy levels of the HOMO and LUMO. Theoretical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for predicting these values. nih.gov For comparison, studies on other phenoxazine-based systems have shown that the HOMO level is typically in the range of -5.0 to -5.5 eV. nih.gov
Cyclic voltammetry is the primary experimental technique used to determine HOMO and LUMO energy levels. By measuring the oxidation and reduction potentials of the compound, one can estimate the energies of the frontier orbitals. For phenoxazine derivatives, reversible or quasi-reversible oxidation waves are commonly observed, corresponding to the removal of an electron from the HOMO. nih.gov
Table 1: Estimated Frontier Molecular Orbital Energies for Phenoxazine-Based Systems
| Compound/System | HOMO (eV) | LUMO (eV) | Method |
| Phenoxazine Derivatives (Typical) | -5.0 to -5.4 | -1.8 to -2.2 | Cyclic Voltammetry |
| Donor-Acceptor Phenoxazine Systems | -5.2 to -5.6 | -2.5 to -3.0 | Cyclic Voltammetry & DFT |
| This compound (Predicted) | -5.1 to -5.3 | -2.0 to -2.3 | Theoretical Estimation |
Note: The values for this compound are predictive and based on the properties of related compounds. Specific experimental or computational data is not currently available.
Time-Resolved Spectroscopic Studies
Time-resolved spectroscopy provides critical insights into the excited-state dynamics of a molecule, including the lifetimes of fluorescent states and the pathways of energy relaxation.
Measurement of Fluorescence Lifetimes and Decay Kinetics
Upon photoexcitation, this compound is expected to exhibit fluorescence. The fluorescence lifetime (τ) is the average time the molecule spends in the excited singlet state (S₁) before returning to the ground state (S₀) by emitting a photon. This parameter is sensitive to the molecular structure and its environment.
Time-Correlated Single Photon Counting (TCSPC) is a standard technique for measuring fluorescence lifetimes in the nanosecond range. rsc.org For simple phenoxazine derivatives, fluorescence lifetimes are typically in the range of a few nanoseconds. nih.gov In a biphenoxazine system, the lifetime may be influenced by the degree of electronic coupling and the conformational flexibility between the two phenoxazine units. The decay kinetics can often be fitted to a mono- or bi-exponential decay model, which can reveal the presence of different emissive species or quenching processes.
Investigation of Delayed Fluorescence and Phosphorescence Pathways
In certain molecular architectures, particularly those designed to minimize the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), a phenomenon known as thermally activated delayed fluorescence (TADF) can occur. researchgate.netelsevierpure.com Phenoxazine is a common building block in TADF materials due to its strong electron-donating character, which helps to create charge-transfer excited states with small ΔEST when paired with an electron acceptor. nih.govnih.gov
In a this compound system, while it is a homodimer, the possibility of observing delayed fluorescence would depend on the specific electronic structure and the magnitude of ΔEST. If the triplet excitons can be efficiently converted back to the singlet state through reverse intersystem crossing (RISC), a delayed emission component with a much longer lifetime (microseconds to milliseconds) than prompt fluorescence would be observed. nih.govrsc.orgnih.gov
Phosphorescence, the emission of light from a triplet excited state, is another possible de-excitation pathway. This is typically observed at low temperatures to minimize non-radiative decay from the long-lived triplet state. The investigation of phosphorescence spectra can provide direct information about the energy of the T₁ state. rsc.org
Table 2: Expected Excited-State Properties for Phenoxazine Systems
| Property | Typical Range for Phenoxazine Derivatives | Predicted for this compound | Measurement Technique |
| Prompt Fluorescence Lifetime (τp) | 1 - 20 ns rsc.org | 5 - 15 ns | Time-Correlated Single Photon Counting (TCSPC) |
| Delayed Fluorescence Lifetime (τd) | 1 µs - 10 ms (B15284909) rsc.org | Potentially observable | Time-resolved photoluminescence |
| S₁ - T₁ Energy Gap (ΔEST) | < 0.2 eV (for TADF systems) nih.gov | Dependent on conformation | Temperature-dependent photoluminescence |
| Phosphorescence | Typically observed at 77 K | Potentially observable at low temperature | Low-temperature phosphorescence spectroscopy |
Note: The values for this compound are speculative and would require experimental verification.
Advanced Spectroscopic Methods for Structural and Electronic Insights
Beyond standard optical spectroscopy, advanced techniques could provide deeper insights into the structure-property relationships of this compound.
Two-dimensional NMR spectroscopy (COSY, HSQC, HMBC) would be crucial for confirming the 3,10'-linkage and elucidating the full three-dimensional structure in solution. researchgate.net Solid-state NMR could provide information about the molecular packing and conformation in the crystalline state.
Furthermore, techniques such as electron paramagnetic resonance (EPR) spectroscopy could be employed to study the radical cation of this compound, which could be generated electrochemically or chemically. This would provide information about the distribution of the unpaired electron spin across the two phenoxazine moieties, offering a direct probe of the electronic communication between them.
Computational and Theoretical Investigations into 10h 3,10 Biphenoxazine Electronic Structure
Density Functional Theory (DFT) Calculations
DFT has proven to be a powerful tool for predicting the electronic properties of medium to large-sized organic molecules with a favorable balance of computational cost and accuracy.
Molecular Geometry Optimization and Conformational Analysis
The initial step in the theoretical investigation of 10H-3,10'-Biphenoxazine involves the optimization of its molecular geometry to find the most stable energetic conformation. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached. The conformational landscape of this compound is of particular interest due to the rotational freedom around the C-N bond linking the two phenoxazine (B87303) units.
The optimized geometry would likely reveal a non-planar structure, with the two phenoxazine moieties adopting a twisted conformation relative to each other to minimize steric hindrance. The degree of this twist, characterized by the dihedral angle between the planes of the phenoxazine rings, is a critical parameter that influences the extent of electronic communication between the two halves of the molecule.
Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) This table is illustrative as specific research data for this exact compound was not found. The values are representative of what would be expected from DFT calculations.
| Parameter | Value |
|---|---|
| C-N Inter-ring Bond Length | ~1.45 Å |
| C-N-C Bond Angle (Inter-ring) | ~125° |
Electronic Structure Analysis and Charge Distribution Mapping
With the optimized geometry, the electronic structure can be analyzed to understand the distribution of electrons within the molecule. A Mulliken population analysis is a common method used to assign partial atomic charges, providing insight into the electrophilic and nucleophilic sites of the molecule.
In this compound, the nitrogen and oxygen atoms of the phenoxazine rings are expected to carry negative partial charges due to their higher electronegativity, while the hydrogen atom on the secondary amine and certain carbon atoms would exhibit positive partial charges. This charge distribution is crucial for understanding the molecule's reactivity and its interactions with other molecules.
Table 2: Illustrative Mulliken Atomic Charges for Key Atoms in this compound This table is illustrative as specific research data for this exact compound was not found. The values are representative of what would be expected from DFT calculations.
| Atom | Mulliken Charge (e) |
|---|---|
| N10 (Amine) | -0.5 to -0.6 |
| O10' (Ether) | -0.4 to -0.5 |
| H (on N10) | +0.3 to +0.4 |
Localization and Energies of Frontier Molecular Orbitals (HOMO/LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior, including its reactivity and its absorption and emission properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an estimate of the molecule's chemical stability and the energy required for electronic excitation.
For this compound, the HOMO is anticipated to be localized primarily on the electron-rich phenoxazine ring containing the secondary amine, which acts as an electron-donating group. Conversely, the LUMO may be more distributed across the π-conjugated system of both rings. The energy of these orbitals and their spatial distribution are critical for predicting the nature of electronic transitions.
Table 3: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) This table is illustrative as specific research data for this exact compound was not found. The values are representative of what would be expected from DFT calculations.
| Orbital | Energy (eV) |
|---|---|
| HOMO | ~ -5.0 to -5.5 |
| LUMO | ~ -1.5 to -2.0 |
Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties
TD-DFT extends the principles of DFT to describe the behavior of electrons in excited states, making it an invaluable tool for predicting spectroscopic properties.
Prediction of Electronic Absorption and Emission Spectra
By calculating the energies of various excited states, TD-DFT can predict the electronic absorption spectrum of this compound. The predicted spectrum would likely show absorption bands in the UV-visible region, corresponding to π-π* transitions within the phenoxazine rings and potentially charge-transfer transitions between the two moieties. The nature of these transitions can be further analyzed by examining the molecular orbitals involved. Similarly, by optimizing the geometry of the first excited state, the emission spectrum (fluorescence) can be predicted.
Table 4: Predicted Major Electronic Transitions for this compound (Illustrative) This table is illustrative as specific research data for this exact compound was not found. The values are representative of what would be expected from TD-DFT calculations.
| Transition | Wavelength (nm) | Oscillator Strength |
|---|---|---|
| S0 → S1 | ~350-400 | Moderate |
Analysis of Singlet and Triplet Excited State Energies and Energy Gaps (ΔEST)
A crucial parameter for applications in organic light-emitting diodes (OLEDs), particularly those utilizing thermally activated delayed fluorescence (TADF), is the energy difference between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). A small ΔEST allows for efficient reverse intersystem crossing from the triplet state to the singlet state, enhancing fluorescence efficiency.
TD-DFT calculations can provide estimates of the S1 and T1 energies. For a molecule like this compound, the spatial separation of the HOMO and LUMO, if significant, could lead to a small ΔEST, making it a candidate for TADF materials. The calculated ΔEST is a critical piece of information for assessing its potential in optoelectronic applications.
Table 5: Predicted Excited State Energies and Singlet-Triplet Gap for this compound (Illustrative) This table is illustrative as specific research data for this exact compound was not found. The values are representative of what would be expected from TD-DFT calculations.
| State | Energy (eV) |
|---|---|
| S1 (Lowest Singlet) | ~3.1 - 3.5 |
| T1 (Lowest Triplet) | ~2.9 - 3.3 |
Computational Approaches for Rational Molecular Design and Property Prediction
Rational molecular design leverages computational methods to predict the properties of novel molecules before their synthesis, thereby saving time and resources. For complex heterocyclic systems like this compound, these approaches are invaluable for understanding structure-property relationships and for engineering molecules with desired electronic and optical characteristics.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)
At the forefront of computational investigations into organic electronic materials are Density Functional Theory (DFT) and its extension to excited states, Time-Dependent DFT (TD-DFT). nih.govjmaterenvironsci.com These quantum chemical methods are employed to calculate a wide range of molecular properties, including:
Optimized Geometries: DFT is used to determine the most stable three-dimensional structure of a molecule, providing key information on bond lengths, bond angles, and dihedral angles. For phenoxazine-based systems, a characteristic non-planar, "butterfly" conformation is often observed, which can influence molecular packing and intermolecular interactions. mdpi.com
Electronic Structure: A fundamental aspect of materials science is the understanding of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (Egap), is a critical parameter that influences the electronic and optical properties of a material. A smaller gap is often associated with higher reactivity and can be desirable for applications in organic photovoltaics and light-emitting diodes.
Optical Properties: TD-DFT is a workhorse method for predicting the UV-visible absorption spectra of molecules. jmaterenvironsci.com By calculating the energies of electronic transitions from the ground state to various excited states, it is possible to predict the wavelengths of maximum absorption (λmax). This is crucial for designing materials for applications such as dye-sensitized solar cells (DSSCs), where efficient light harvesting is essential.
Rational Design of Phenoxazine-Based Materials
The phenoxazine moiety is recognized as a potent electron-donating group. This characteristic is fundamental to its use in donor-acceptor (D-A) molecular architectures, a common strategy in the design of materials for organic electronics. In such systems, the phenoxazine unit serves as the electron donor, and it is chemically linked to an electron-accepting moiety. The electronic properties of the resulting molecule can be finely tuned by modifying the nature of the donor and acceptor units, as well as any π-conjugated linkers that connect them.
Computational studies on various phenoxazine derivatives have demonstrated that chemical modifications can significantly impact their electronic properties. For instance, the introduction of different substituent groups can alter the HOMO and LUMO energy levels, thereby tuning the HOMO-LUMO gap and influencing the material's color and charge-transport characteristics.
Predicting Properties of this compound
The electronic communication between the two phenoxazine rings will be a key determinant of the material's properties. DFT calculations would be instrumental in elucidating the extent of this interaction by examining the distribution of the HOMO and LUMO across the biphenoxazine framework.
Illustrative Computational Data for Phenoxazine Derivatives
To provide a tangible understanding of the type of data generated through computational studies, the following table presents hypothetical, yet representative, data for a series of phenoxazine derivatives, illustrating how chemical modification can tune electronic properties.
| Compound | Substituent (R) | HOMO (eV) | LUMO (eV) | Egap (eV) |
| Phenoxazine-A | -H | -5.10 | -1.90 | 3.20 |
| Phenoxazine-B | -NO2 (Electron Withdrawing) | -5.35 | -2.50 | 2.85 |
| Phenoxazine-C | -OCH3 (Electron Donating) | -4.95 | -1.80 | 3.15 |
This table is for illustrative purposes and the values are representative of typical trends observed in computational studies of phenoxazine derivatives.
In this illustrative table, the introduction of an electron-withdrawing group (-NO2) lowers both the HOMO and LUMO energy levels and reduces the energy gap compared to the unsubstituted compound. Conversely, an electron-donating group (-OCH3) raises the HOMO energy level. Such computational predictions are vital for the rational design of new materials based on the this compound scaffold for specific electronic applications.
Structure Property Relationships and Molecular Design Principles in 10h 3,10 Biphenoxazine Frameworks
Influence of Molecular Architecture on Electronic and Optical Characteristics
The electronic and optical behavior of 10H-3,10'-biphenoxazine frameworks is intrinsically linked to their three-dimensional structure and the distribution of electron density within the molecule. Key to this is the phenoxazine (B87303) moiety itself, a heterocyclic system that can be readily modified. The butterfly-like conformation of the phenoxazine ring system can be altered, for instance, through oxidation, leading to significant changes in the molecule's electronic and photophysical properties. chemistryviews.org This inherent flexibility provides a powerful tool for designing materials with tailored functionalities.
The nature of the linkage between the phenoxazine units is also a critical design parameter. While direct linkages, as in some biphenoxazine structures, can lead to strong electronic communication, the introduction of different linker groups can modulate this interaction. For instance, in other dimeric systems like para-phenylene-bridged porphyrin dimers, the nature of the restraining links has been shown to strongly influence the properties of the dimer. researchgate.net Although not specific to biphenoxazine, this principle highlights the importance of the linker in controlling the degree of π-conjugation and, consequently, the electronic and optical properties of the final molecule.
The attachment of peripheral substituents to the this compound core is a powerful strategy for fine-tuning its electronic properties. Electron-donating and electron-withdrawing groups can be used to modify the electron density distribution across the molecule, thereby altering its electrochemical behavior and optical absorption and emission characteristics. nih.govnih.govacs.org
Studies on various phenoxazine derivatives have shown that the introduction of electron-donating groups, such as methoxy (B1213986) (-OCH3), can increase the electron density on the phenoxazine core, leading to lower oxidation potentials. acs.org Conversely, electron-withdrawing groups, like cyano (-CN) or nitro (-NO2), decrease the electron density, making the molecule more difficult to oxidize. acs.org This principle is fundamental in designing materials with specific energy levels for efficient charge injection and transport.
For example, in a study of phenoxazine-based photoredox catalysts, modifying the core with different substituents was used to alter triplet energies, excited state reduction potentials, and oxidation potentials. nih.govnih.govacs.org This demonstrates the high degree of control that can be exerted over the molecule's electronic landscape through judicious selection of peripheral groups.
| Substituent Effect on Phenoxazine Properties | |
| Substituent Type | Impact on Electronic Properties |
| Electron-Donating (e.g., -OCH3) | Increases electron density, lowers oxidation potential. acs.org |
| Electron-Withdrawing (e.g., -CN, -NO2) | Decreases electron density, increases oxidation potential. acs.org |
Design Strategies for Optimized Charge Transport Characteristics
Efficient charge transport is a critical parameter for the performance of organic electronic devices. In this compound frameworks, charge transport can be optimized by carefully engineering the molecule's energy levels and its solid-state packing.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of a material determine its ability to accept and donate electrons, respectively. For efficient device performance, these energy levels must be well-matched with those of adjacent layers, such as electrodes and other organic materials.
In the context of OLEDs, new hole injection layer (HIL) materials based on dimeric phenoxazine derivatives have been synthesized. acs.org One such material, 10,10′-bis(4-tert-butylphenyl)-N7,N7′-di(naphthalen-1-yl)-N7,N7′-diphenyl-10H,10′H-3,3′-biphenoxazine-7,7′-diamine (1-PNA-BPBPOX), was found to have a HOMO level of -4.8 eV. acs.org This value is well-positioned between the work function of indium tin oxide (ITO) electrodes (typically around -4.8 eV) and the HOMO level of common hole transport layer (HTL) materials like N,N′-bis(naphthalen-1-yl)-N,N′-bis(phenyl)benzidine (NPB) (around -5.4 eV), facilitating efficient hole injection. acs.org
The introduction of different substituents can be used to precisely tune the HOMO and LUMO levels. For instance, the introduction of a sulfuryl group into a phenothiazine (B1677639) (a related sulfur-containing analog of phenoxazine) core was shown to significantly influence the energy levels of the resulting hole transport materials. rsc.org This highlights a general strategy that can be applied to the this compound framework to achieve desired energy level alignment.
| HOMO Levels of Phenoxazine-Based Materials | |
| Compound | HOMO Level (eV) |
| 1-PNA-BPBPOX | -4.8 acs.org |
| 2-TNATA (commercial HIL material) | Not specified, but 1-PNA-BPBPOX shows a good match acs.org |
Beyond the properties of individual molecules, the way in which they arrange themselves in the solid state is crucial for efficient charge transport. Close intermolecular packing and favorable π-π stacking can create effective pathways for charge carriers to move through the material, leading to higher charge mobility.
Engineering for Enhanced Photoluminescence and Emission Qualities
For applications in OLEDs, the photoluminescent properties of this compound derivatives are of paramount importance. This includes achieving high photoluminescence quantum yields (PLQY), tuning the emission color, and, in some cases, enabling specialized emission mechanisms like thermally activated delayed fluorescence (TADF).
The design of phenoxazine-based emitters often involves creating donor-acceptor (D-A) structures within the molecule. The phenoxazine unit typically acts as the electron donor, and it can be combined with various electron-accepting moieties to tune the emission properties. For example, a derivative of phenoxazine and quinoxaline (B1680401) has been investigated as a green TADF emitter for OLEDs. researchgate.net
In a recent study, a novel yellow TADF emitter, KCPOZ, was designed by integrating a phenoxazine donor with a twisted acceptor core. acs.org This molecule, 4-(4-(10H-phenoxazin-10-yl)benzoyl)-3,5-dimethyl-4′-(10H-phenoxazin-10-yl)-[1,1′-biphenyl]-2-carbonitrile, demonstrated excellent performance in a solution-processed OLED, achieving a maximum external quantum efficiency (EQE) of 31.5%. acs.org This high efficiency is attributed to the twisted intramolecular charge transfer character of the molecule, which facilitates efficient reverse intersystem crossing, a key process in TADF.
The strategic placement of bulky substituents can also be used to control intermolecular interactions and prevent aggregation-caused quenching of the emission, further enhancing the photoluminescence efficiency in the solid state.
| Performance of a Phenoxazine-Based TADF Emitter (KCPOZ) | |
| Parameter | Value |
| Maximum External Quantum Efficiency (EQEmax) | 31.5% acs.org |
| Maximum Power Efficiency (PEmax) | 85.6 lm/W acs.org |
| Maximum Current Efficiency (CEmax) | 95.2 cd/A acs.org |
| Maximum Luminance (Lmax) | 18,240 cd/m² acs.org |
| Emission Color | Yellow acs.org |
Strategies for Tunable Emission Wavelengths across the Visible Spectrum
The ability to precisely control the emission color of this compound derivatives is a key objective in the design of materials for organic light-emitting diodes (OLEDs) and fluorescent probes. nih.gov Several strategies have been effectively employed to tune the emission wavelengths of phenoxazine-based materials, which are directly applicable to the this compound scaffold.
One primary strategy involves the strategic placement of electron-donating and electron-withdrawing groups on the biphenoxazine backbone. This approach modulates the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby altering the energy gap and, consequently, the emission wavelength. For instance, attaching strong electron-donating groups, such as carbazole (B46965) or additional phenoxazine units, tends to raise the HOMO level, leading to a red-shift in emission. nih.gov Conversely, the introduction of electron-withdrawing moieties, like diphenylsulfone, can lower the LUMO energy, also resulting in a bathochromic shift. nih.govacs.org
Furthermore, the phenomenon of multi-resonance thermally activated delayed fluorescence (MR-TADF) has emerged as a powerful tool for achieving narrowband emission, which is crucial for high-color-purity displays. researchgate.net By incorporating atoms like boron and nitrogen into the phenoxazine framework, it is possible to create rigid structures with distinct resonance pathways, leading to sharp emission peaks. Simple modifications, such as the insertion of a sp³-carbon atom into a boron-nitrogen framework, can significantly shift the emission towards the red, demonstrating the fine-tunability of this approach. researchgate.net
The following table summarizes the effect of different substituents on the emission wavelengths of phenoxazine-based emitters, providing a predictive tool for designing this compound derivatives with desired colors.
| Emitter Type | Modification Strategy | Observed Emission Peak | Reference |
| Phenoxazine-based MR-TADF | Boron/Nitrogen framework with sp³-carbon insertion | Bathochromic shift (Red) | researchgate.net |
| Phenoxazine-Sulfone | Introduction of Diphenylsulfone Acceptor | Varies with solvent polarity | nih.gov |
| Phenoxazine-Carbazole | Combination of Donor Moieties | - | nih.gov |
| Quinacridone-Phenoxazine | Substituent on Quinacridone Core | - | nih.gov |
Enhancement of Luminescence Efficiency and Minimization of Non-Radiative Pathways
High luminescence efficiency is paramount for the practical application of this compound-based materials in devices like OLEDs. The efficiency is often compromised by non-radiative decay processes that compete with the desired light emission. Several molecular design principles have been established to suppress these non-radiative pathways and enhance the photoluminescence quantum yield (PLQY).
A key strategy is the induction of aggregation-induced emission (AIE). nih.govacs.org In many conventional luminophores, aggregation in the solid state leads to fluorescence quenching. However, AIE-active molecules, including certain phenoxazine derivatives, exhibit enhanced emission in the aggregated state. nih.govacs.org This is often attributed to the restriction of intramolecular motion (RIM), such as rotations and vibrations, which are major non-radiative decay channels in the solution state. acs.org For phenoxazine-based systems, restricting the twisting of the donor-acceptor bond or suppressing the C-S-C twist in related phenothiazine-phenoxazine structures has been shown to be effective in enhancing luminescence. acs.org
The incorporation of thermally activated delayed fluorescence (TADF) characteristics is another powerful approach to maximize luminescence efficiency. nih.gov In OLEDs, both singlet and triplet excitons are generated. TADF materials can harvest the non-emissive triplet excitons by converting them into emissive singlets through reverse intersystem crossing (RISC), theoretically enabling 100% internal quantum efficiency. nih.gov The combination of AIE and TADF properties in a single molecular framework is a particularly promising strategy for developing highly efficient and robust emitters. acs.org
Steric hindrance plays a crucial role in minimizing concentration quenching and intermolecular interactions that can lead to non-radiative decay. By introducing bulky substituents, such as tert-butyl groups, around the luminescent core, molecules can be effectively isolated from each other in the solid state, preserving their high emission efficiency even at high concentrations. researchgate.net
The following table outlines strategies and their impact on the luminescence efficiency of phenoxazine-containing materials.
| Strategy | Mechanism | Effect on Efficiency | Reference |
| Aggregation-Induced Emission (AIE) | Restriction of Intramolecular Motion (RIM) | Enhanced solid-state emission | nih.govacs.org |
| Thermally Activated Delayed Fluorescence (TADF) | Harvesting of triplet excitons via RISC | Potential for 100% internal quantum efficiency | nih.govnih.gov |
| Steric Hindrance | Isolation of the luminescent core | Suppression of intermolecular interactions and concentration quenching | researchgate.net |
| Rigid Molecular Structure | Reduced vibrational and rotational freedom | Minimized non-radiative decay | researchgate.net |
Introduction and Exploitation of Molecular Chirality for Chiroptical Properties
The introduction of chirality into the this compound framework opens up possibilities for developing materials with unique chiroptical properties, particularly circularly polarized luminescence (CPL). CPL is the differential emission of left- and right-handed circularly polarized light and is a key feature for applications in 3D displays, quantum computing, and spintronics.
Asymmetric Synthesis and Chiral Induction in Dimeric Phenoxazines
The synthesis of enantiomerically pure chiral this compound derivatives is the first step towards achieving significant CPL activity. This can be accomplished through asymmetric synthesis, where a chiral catalyst or auxiliary is used to favor the formation of one enantiomer over the other. For instance, methods like asymmetric ester-derived titanium enolate anti-aldol reactions have been used to create chiral building blocks for complex molecules, a strategy that could be adapted for the synthesis of chiral phenoxazine precursors. nih.gov
Another approach is chiral induction, where a chiral moiety is incorporated into the molecule to influence the conformation or arrangement of the chromophore. nih.gov In the context of dimeric phenoxazines, a chiral linker connecting the two phenoxazine units can induce a helical twist, resulting in a chiral conformation. The strategic functionalization of the molecular surface with groups that can interact with chiral elements can significantly enhance the diastereomeric excess and control the helical sense. nih.gov
The use of readily available chiral sources, such as BINOL (1,1'-bi-2-naphthol), has been a successful strategy in synthesizing CPL-active materials. nih.gov By starting with enantiomerically pure BINOL, a series of chiral polyheteroaromatic compounds have been prepared, demonstrating that the chirality can be effectively transferred to the final product. nih.gov
Generation and Analysis of Circularly Polarized Luminescence (CPL)
The generation of CPL in this compound derivatives relies on the presence of molecular chirality that is electronically coupled to the emissive transition. The dissymmetry factor (g_lum) is a measure of the CPL intensity and is defined as 2 * (I_L - I_R) / (I_L + I_R), where I_L and I_R are the intensities of left and right circularly polarized light, respectively.
Materials exhibiting aggregation-induced circularly polarized luminescence (AICPL) are particularly promising. rsc.org In these systems, the CPL is significantly enhanced in the aggregated state compared to the solution state. rsc.org This is often due to the formation of well-defined chiral supramolecular structures. For some BINOL-derived compounds, the g_lum values were found to be significantly higher in the solid state, indicating the importance of intermolecular interactions in amplifying the CPL. nih.gov
The development of chiral TADF materials has led to highly efficient circularly polarized OLEDs (CP-OLEDs). researchgate.net By designing molecules with both chirality and a small singlet-triplet energy gap, it is possible to achieve high external quantum efficiencies along with significant circularly polarized electroluminescence (CPEL). researchgate.netresearchgate.net The dissymmetry factors for electroluminescence (g_el) in such devices can reach the order of 10⁻³ to 10⁻². researchgate.netresearchgate.net
The following table presents data on the chiroptical properties of some chiral materials, highlighting the potential for achieving strong CPL in appropriately designed this compound systems.
| Material Type | Chiral Source/Strategy | g_lum / g_el Value | State | Reference |
| Axially chiral biphenoxazine-based TADF | Atropisomerism | g_el | of 1.5/1.6 x 10⁻³ | |
| Triptycene-based TADF enantiomers | Chiral triptycene (B166850) scaffold | g_PL | of ~1.9 x 10⁻³ | |
| BINOL-derived bisbenzofuro[2,3-b:3',2'-e]pyridines | BINOL | g_lum up to 6.68 x 10⁻³ | Solid State | nih.gov |
| Pyrene-functionalized researchgate.netcatenane | Topological chirality | High g_lum | - | nih.gov |
Advanced Applications of 10h 3,10 Biphenoxazine Derivatives in Organic Electronic Devices and Catalysis
Organic Light-Emitting Diodes (OLEDs)
The unique electronic and photophysical properties of 10H-3,10'-Biphenoxazine derivatives have led to their successful integration into various layers of OLED devices, contributing to enhanced efficiency, brightness, and operational stability.
Role as Highly Efficient Hole Injection Layer (HIL) Materials
One of the most prominent applications of this compound derivatives is as hole injection layer (HIL) materials in OLEDs. The HIL facilitates the efficient injection of holes from the anode (typically indium tin oxide - ITO) into the hole transport layer (HTL).
A notable example is the dimeric phenoxazine (B87303) derivative, 10,10'-bis(4-tert-butylphenyl)-N7,N7'-di(naphthalen-1-yl)-N7,N7'-diphenyl-10H,10'H-3,3'-biphenoxazine-7,7'-diamine (BPBPOX). This material has demonstrated superior performance compared to commercially available HIL materials. Research has shown that OLED devices incorporating BPBPOX as the HIL exhibit significantly higher power efficiency and longer lifetimes. For instance, a device with BPBPOX achieved a power efficiency of 2.8 lm/W, a 33% improvement over a device using the standard HIL material, 2-TNATA (2.1 lm/W). researchgate.net
The effectiveness of BPBPOX as an HIL material can be attributed to several key properties:
High Glass Transition Temperature (Tg): BPBPOX exhibits a high Tg of 161 °C, which is substantially higher than that of 2-TNATA (110 °C). researchgate.net This high thermal stability contributes to the morphological stability of the thin film, enhancing the operational lifetime of the OLED device.
Favorable HOMO Level: The Highest Occupied Molecular Orbital (HOMO) level of BPBPOX (around -4.8 to -4.9 eV) is well-matched with the work function of ITO (typically -4.8 eV) and the HOMO level of common HTL materials like NPB (-5.4 eV). researchgate.net This alignment of energy levels minimizes the energy barrier for hole injection, leading to improved device efficiency.
Optical Transparency: BPBPOX shows minimal absorption in the visible light spectrum (wavelengths shorter than 450 nm), which is crucial for preventing efficiency losses due to parasitic absorption in the HIL. researchgate.net
In white OLEDs (WOLEDs) fabricated using a solution process, the use of BPBPOX as an HIL resulted in a remarkable tenfold increase in luminance efficiency (6.37 cd/A) compared to a device using the conventional PEDOT:PSS HIL (0.66 cd/A). rsc.orgresearchgate.netresearchgate.net
| Device Configuration | HIL Material | Power Efficiency (lm/W) | Luminance Efficiency (cd/A) | Reference |
| Green OLED | BPBPOX | 2.8 | - | researchgate.net |
| Green OLED | 2-TNATA | 2.1 | - | researchgate.net |
| White OLED | BPBPOX | - | 6.37 | rsc.orgresearchgate.netresearchgate.net |
| White OLED | PEDOT:PSS | - | 0.66 | rsc.orgresearchgate.netresearchgate.net |
Application as Hole Transport Layer (HTL) Materials
The favorable electronic properties that make this compound derivatives excellent HIL materials also extend to their potential use as hole transport layer (HTL) materials. The HTL is responsible for transporting holes from the HIL to the emissive layer. The good HOMO level alignment of BPBPOX with both the HIL and emissive layers suggests its suitability for this role. researchgate.net The high thermal stability of these materials is also a significant advantage for the HTL, as it can prevent the degradation of the device under thermal stress. elsevierpure.com
Utilization as Emissive Layer Components and Dopants
While the primary application of this compound derivatives in OLEDs has been in charge transport layers, the broader phenoxazine class of compounds has shown significant promise as emissive materials, particularly in the development of thermally activated delayed fluorescence (TADF) emitters. nih.gov TADF materials can harvest both singlet and triplet excitons for light emission, theoretically enabling 100% internal quantum efficiency in OLEDs.
The core principle behind using phenoxazine derivatives as TADF emitters lies in creating a molecule with a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). This is typically achieved by designing molecules with a twisted donor-acceptor (D-A) architecture, where the phenoxazine moiety acts as the strong electron donor. nih.gov
For example, TADF emitters incorporating phenoxazine donors have been developed that exhibit emissions from yellow to orange. acs.org In one study, a yellow TADF emitter based on a phenoxazine donor, KCPOZ , when doped into a host material, resulted in an OLED with a maximum external quantum efficiency (EQE) of over 20%. nih.gov Another series of TADF emitters using phenoxazine donors linked to a dibenzo[a,c]-phenazine acceptor showed tunable emission from green to red, with the orange-red emitting device achieving an EQE of 12.4%. researchgate.net
Although specific examples of this compound derivatives as the primary emitter are not yet widely reported, the demonstrated success of the broader phenoxazine family in TADF emitters suggests a promising avenue for future research and development of novel emissive materials based on the biphenoxazine scaffold.
| Emitter | Emission Color | Max. EQE (%) | Reference |
| KCPOZ | Yellow | >20 | nih.gov |
| 2PXZ-BP-F | Orange-Red | 12.4 | researchgate.net |
| PXZ-SFIP | Yellow-Orange | 5.8 | acs.org |
Strategies for Improving Device Efficiency, Brightness, and Operational Lifetime
The use of this compound derivatives in the charge transport layers is a key strategy for enhancing OLED performance. Several factors contribute to these improvements:
Enhanced Charge Injection and Transport: As discussed, the well-matched energy levels of biphenoxazine derivatives like BPBPOX reduce the hole injection barrier, leading to more efficient charge injection and a subsequent increase in device efficiency and brightness. researchgate.netresearchgate.net
Improved Morphological Stability: The high glass transition temperature of these materials ensures the stability of the thin films during device operation, preventing the formation of crystalline domains that can lead to device failure. This enhanced morphological stability is a direct contributor to a longer operational lifetime. elsevierpure.com
Charge Balance: By optimizing the hole injection and transport with high-performance materials like BPBPOX, a better balance between the number of holes and electrons reaching the emissive layer can be achieved. This improved charge balance leads to more efficient recombination and light emission, boosting both brightness and efficiency.
Reduced Interfacial Degradation: The formation of a stable and efficient interface between the anode and the HTL using biphenoxazine-based HILs can mitigate degradation mechanisms that occur at this interface, further contributing to a longer device lifetime. nih.gov
Solution Processability: The development of solution-processable biphenoxazine derivatives allows for the fabrication of OLEDs using printing techniques, which can be more cost-effective for large-area applications. The high performance of solution-processed WOLEDs with a BPBPOX HIL highlights the potential of this strategy. rsc.orgresearchgate.netresearchgate.net
Photoredox Catalysis in Synthetic Chemistry
Beyond their applications in organic electronics, phenoxazine derivatives, including the this compound framework, have emerged as powerful organic photoredox catalysts. These metal-free catalysts can harness the energy of visible light to drive a wide range of chemical transformations.
Mechanistic Understanding of Photoredox Catalysis by Phenoxazine Derivatives
The catalytic activity of phenoxazine derivatives stems from their ability to absorb light and transition to an electronically excited state with significantly altered redox properties. The general photoredox catalytic cycle involving an N-aryl phenoxazine catalyst can be described as follows:
Light Absorption: The phenoxazine catalyst (PC) absorbs a photon of visible light, promoting it to an excited singlet state (¹PC*).
Intersystem Crossing: The excited singlet state can undergo intersystem crossing (ISC) to a longer-lived triplet state (³PC*). For N-aryl phenoxazines, the presence of N-naphthyl substituents can facilitate efficient ISC through a photoinduced charge transfer (CT) mechanism, leading to high triplet quantum yields. scispace.com This long-lived triplet state is often the key reactive species in the catalytic cycle.
Single Electron Transfer (SET): The excited state catalyst (PC*) is a much stronger reducing agent than its ground state. It can donate an electron to a suitable substrate (oxidative quenching pathway), generating a radical cation of the catalyst (PC•+) and a radical anion of the substrate. acs.org This SET step initiates the desired chemical transformation of the substrate.
Catalyst Regeneration: The oxidized catalyst (PC•+) is then reduced back to its ground state by a sacrificial electron donor present in the reaction mixture, completing the catalytic cycle and allowing the catalyst to facilitate multiple turnovers.
The redox properties and, consequently, the catalytic activity of phenoxazine derivatives can be finely tuned by modifying their molecular structure. Attaching electron-donating or electron-withdrawing groups to the phenoxazine core or the N-aryl substituent can alter the catalyst's absorption spectrum, excited-state reduction potential, and ground-state oxidation potential. acs.org This tunability allows for the rational design of catalysts tailored for specific chemical reactions, such as organocatalyzed atom transfer radical polymerization (O-ATRP). scispace.com Studies have shown that maintaining a planar conformation of the phenoxazine catalyst during the catalytic cycle is crucial for achieving high efficiency in these polymerizations.
Applications in Atom Transfer Radical Polymerization (ATRP)
Phenoxazine derivatives have emerged as highly effective organic photoredox catalysts for Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique that allows for the synthesis of well-defined polymers. nih.govcmu.edu The use of these organic catalysts addresses concerns about metal contamination in polymers intended for biomedical or electronic applications, a common issue with traditional metal-based ATRP catalysts. nih.gov
N-Aryl phenoxazines, in particular, have demonstrated considerable success as metal-free photoredox catalysts for organocatalyzed ATRP (O-ATRP). researchgate.net Their strong reducing capabilities and high absorption of visible light make them well-suited for this purpose. researchgate.net Under UV or visible light irradiation, the phenoxazine-based catalyst is excited to a strongly reducing state. This excited state then activates an alkyl halide initiator, generating the radicals necessary to begin the polymerization process. scielo.br
One notable example is the novel organic photocatalyst 10-(Perylene-3-yl)-10H-phenoxazine (PHP), which has been successfully synthesized and employed in the O-ATRP of methyl methacrylate (B99206) monomers. scielo.br This catalyst has demonstrated the ability to produce polymers with controlled molecular weights and low polydispersity. scielo.br The mechanism involves the photoexcited catalyst (PHP*) acting as a reductant to activate the initiator, such as phenyl 2-bromo-2-methylpropanoate (B8525525) (PBMP). scielo.br
Computational and experimental studies have provided insights into the design of these catalysts. A key finding is that maintaining a planar conformation of the phenoxazine catalyst throughout the catalytic cycle is crucial for synthesizing well-defined macromolecules. nih.gov Furthermore, the radical cations of phenoxazine photoredox catalysts have been studied to understand their role in the deactivation processes within O-ATRP, which is critical for achieving better control over the polymerization. nih.gov
Enhancement of Catalytic Efficiency, Selectivity, and Substrate Scope
The development of this compound derivatives has led to significant enhancements in catalytic efficiency, selectivity, and the range of applicable substrates in O-ATRP. By modifying the structure of the phenoxazine core, researchers have been able to fine-tune the catalyst's properties to achieve superior performance. researchgate.net
Catalytic Efficiency: The efficiency of these organocatalysts is evident in their ability to achieve high monomer conversion and produce polymers with controlled molecular weights and narrow polydispersity indices (Đ). For instance, the 10-(Perylene-3-yl)-10H-phenoxazine (PHP) catalyst has achieved monomer conversions of up to 77.61% for methyl methacrylate, yielding polymers with a molecular weight of 30,457 g/mol and a polydispersity of 1.28. scielo.br N-Aryl phenoxazines have also demonstrated the ability to produce polymers with low dispersity and have shown quantitative initiator efficiencies that surpass previously reported organic photocatalysts for O-ATRP. nih.gov
Selectivity and Control: A significant advantage of using phenoxazine-based catalysts in ATRP is the high degree of control over the polymerization process. This control is reflected in the low polydispersity values of the resulting polymers. For example, in the polymerization of acrylates, the use of phenoxazine radical cations as a deactivating species has led to a decrease in polymer dispersity from 1.90 to 1.44 and an increase in initiator efficiency from 78% to 102%. nih.gov This demonstrates the importance of understanding the role of catalyst radical cations in achieving successful O-ATRP. nih.gov
Substrate Scope: The versatility of phenoxazine-based catalysts allows for the polymerization of a variety of monomers. While much of the research has focused on methacrylates and acrylates, the tunability of the catalyst's electronic properties suggests a broad potential substrate scope. nih.govcmu.eduscielo.br The ability to modify the phenoxazine structure, such as by extending conjugation, allows for the adaptation of the catalyst to different monomer types. researchgate.net
Research Findings on Phenoxazine-based Catalysts in O-ATRP
| Catalyst | Monomer | Conversion (%) | Molecular Weight ( g/mol ) | Polydispersity (Đ) | Initiator Efficiency (%) |
| 10-(Perylene-3-yl)-10H-phenoxazine (PHP) | Methyl Methacrylate | 77.61 | 30,457 | 1.28 | - |
| N-Aryl Phenoxazine (Generic) | Methyl Methacrylate | 85.1 | - | - | 93.5 |
| Phenoxazine Radical Cation Additive | Acrylates | - | - | 1.44 (from 1.90) | 102 (from 78) |
Emerging Applications in Other Optoelectronic Technologies
Beyond their use in catalysis, derivatives of this compound are finding promising applications in various organic optoelectronic devices, most notably in organic light-emitting diodes (OLEDs). Their inherent electronic properties make them excellent candidates for use as functional materials within the complex architecture of these devices. google.com
It has been discovered that linking an aromatic or heteroaromatic ring system, or a diarylamino group, to the phenoxazine core results in compounds with very good color properties, including color-depth and a narrow emission band. google.com These characteristics are highly desirable for achieving high-quality displays. In addition to their optical properties, these materials also exhibit good thermal stability and a high glass-transition temperature, which are crucial for the operational lifetime and stability of OLEDs. google.com
Specifically, these phenoxazine derivatives are well-suited for use as:
Hole-transport and hole-injection materials: Their electronic structure facilitates the efficient movement of positive charge carriers (holes) from the anode into the emissive layer of the OLED. google.com
Matrix materials for phosphorescent emitters: They can serve as a host material for phosphorescent guest emitters, providing a suitable energetic environment to facilitate efficient energy transfer and light emission. google.com
The versatility of these compounds is further highlighted by their potential use as monomers for the creation of oligomers, dendrimers, or polymers, which can be tailored for specific electronic applications. google.com The ongoing research in this area aims to further improve the efficiency, operating voltage, and lifetime of OLEDs by designing novel phenoxazine-based materials. google.com
Challenges and Future Research Directions for 10h 3,10 Biphenoxazine Systems
Development of Novel and Green Synthetic Methodologies
The synthesis of functionalized phenoxazines often relies on multi-step procedures that can be inefficient and generate significant chemical waste. acs.orgnih.govresearchgate.net A primary challenge lies in developing more streamlined and environmentally benign synthetic routes.
Future research should prioritize:
One-Pot Syntheses: Designing multi-component reactions that allow for the construction of the phenoxazine (B87303) core and the introduction of functional groups in a single step would significantly improve efficiency and reduce waste.
Catalytic Methods: Exploring novel catalytic systems, including biocatalysts like laccase and phenoxazinone synthase, can offer milder reaction conditions and higher selectivity. nih.gov The use of palladium-catalyzed cross-coupling reactions has shown promise in the synthesis of angular polycyclic phenoxazine derivatives. researchgate.net
Solvent-Free and Aqueous Reactions: Developing synthetic protocols that minimize or eliminate the use of hazardous organic solvents is a critical aspect of green chemistry. Research into solid-state reactions or reactions in aqueous media could provide sustainable alternatives. chemrxiv.org For instance, the synthesis of phenoxazine dyes has been demonstrated in water. chemrxiv.org
Exploration of Advanced Functionalization Strategies for Multifunctional Materials
The properties of phenoxazine derivatives are highly dependent on the nature and position of their substituents. acs.orgnih.gov Advanced functionalization is key to unlocking their full potential for creating multifunctional materials with tailored optical, electronic, and redox properties.
Key areas for future exploration include:
Targeted Substitution: Developing synthetic methods that allow for precise control over the substitution pattern on the phenoxazine core is crucial. This will enable the fine-tuning of properties such as solubility, emission wavelength, and charge transport characteristics.
Introduction of Novel Functional Groups: Incorporating a wider range of functional groups, beyond simple alkyl and aryl substituents, can impart new functionalities. For example, the introduction of redox-active moieties could lead to materials with enhanced performance in energy storage applications. acs.org
Polymerization and Dendrimerization: Creating well-defined phenoxazine-based polymers and dendrimers can lead to materials with improved processability, film-forming properties, and device performance. While some work has been done on conjugated polymers containing phenoxazine, this area remains largely unexplored. researchgate.net
Investigation of New Device Architectures and Integration Paradigms
The performance of phenoxazine-based devices is not solely dependent on the intrinsic properties of the material but also on the device architecture and the interfaces between different layers.
Future research should focus on:
Host-Guest Systems: The use of host materials to encapsulate phenoxazine derivatives can improve their emission performance in aqueous solutions, opening up possibilities for biological applications. rsc.org
Bulk Heterojunctions: Phenoxazine-based small molecules have shown promise as donor materials in bulk heterojunction organic solar cells, achieving significant power conversion efficiencies. diva-portal.org Further optimization of the donor-acceptor blend morphology is needed to enhance device performance.
Perovskite Solar Cells: Phenoxazine derivatives have been successfully employed as hole-transport materials in perovskite solar cells, demonstrating high power conversion efficiencies. diva-portal.org Exploring new phenoxazine-based hole-transport materials with improved stability and charge mobility is a promising avenue.
Thermally Activated Delayed Fluorescence (TADF): The combination of phenoxazine with acceptor moieties has led to the development of efficient TADF emitters for OLEDs. mdpi.comacs.org Designing new donor-acceptor molecules with small singlet-triplet energy splitting is a key research direction.
Synergistic Integration of Computational Modeling with Experimental Research for Predictive Design
Computational modeling, particularly density functional theory (DFT) and time-dependent DFT (TD-DFT), has proven to be a powerful tool for understanding the structure-property relationships in phenoxazine derivatives. acs.orgresearchgate.netacs.org A synergistic approach that combines computational prediction with experimental validation can accelerate the discovery of new materials with desired properties.
Future efforts should be directed towards:
Predictive Modeling: Developing more accurate and efficient computational models to predict the electronic and optical properties of new phenoxazine derivatives before their synthesis. This can help to screen large libraries of virtual compounds and identify the most promising candidates for experimental investigation.
Mechanism Elucidation: Using computational methods to gain deeper insights into the mechanisms of charge transport, exciton (B1674681) dynamics, and degradation pathways in phenoxazine-based devices.
Materials by Design: Employing a "materials by design" approach, where computational modeling guides the synthesis of new materials with specific, pre-defined properties for targeted applications.
Addressing Long-Term Stability and Performance Challenges in Applied Systems
A major obstacle to the widespread commercialization of organic electronic devices is their limited long-term stability and performance. Phenoxazine derivatives, while promising, are not immune to these challenges.
Key areas that require attention are:
Photostability: Phenoxazine is known to be photosensitive and can degrade when exposed to light, especially in halogenated solvents. chemistryviews.org Understanding the degradation mechanisms and developing strategies to improve photostability, such as by targeted substitution or encapsulation, is crucial.
Thermal Stability: While some phenoxazine derivatives exhibit good thermal stability, this is not universally the case. mdpi.comnih.gov Enhancing the thermal stability of these materials is essential for reliable device operation at elevated temperatures.
Electrochemical Stability: For applications in redox flow batteries, the electrochemical stability of the phenoxazine redox center is paramount. acs.org Research into N-substituted phenoxazines has shown promising results in terms of cycling stability. acs.org
Morphological Stability: In thin-film devices, changes in the morphology of the active layer over time can lead to a decline in performance. Ensuring the long-term morphological stability of phenoxazine-based films is a critical challenge.
Compound and Research Data
The following tables summarize key compounds and research findings related to phenoxazine systems.
Table 1: Selected Phenoxazine Derivatives and their Applications
| Compound Name | Application(s) | Key Finding(s) | Reference(s) |
|---|---|---|---|
| 2,3-Dinitrophenoxazine | Synthetic Intermediate | Formed by reacting 2-aminophenol (B121084) with 1,2-difluoro-4,5-dinitrobenzene. | acs.orgnih.gov |
| 2-Ethoxy-3-nitro-10-methylphenoxazine | Synthetic Intermediate | Formed from an unusual reaction of 2,3-dinitro-10-methylphenoxazine with KOH/EtOH/H2O. | acs.orgnih.gov |
| Phenoxazine-based TADF emitters | OLEDs | Combination with a pyridazine (B1198779) moiety resulted in high RISC rates and small singlet-triplet splitting. | mdpi.com |
| N-substituted phenoxazines | Redox Flow Batteries | N-alkylation can lead to room-temperature liquid catholytes with high cycling stability. | acs.org |
Table 2: Performance of Phenoxazine-Based Devices
| Device Type | Phenoxazine Role | Performance Metric | Value | Reference(s) |
|---|---|---|---|---|
| Perovskite Solar Cell | Hole-Transport Material | Power Conversion Efficiency | 13.2% | diva-portal.org |
| Bulk Heterojunction Organic Solar Cell | Donor Material | Power Conversion Efficiency | 6.9% | diva-portal.org |
| OLED | TADF Emitter | External Quantum Efficiency | > 5.8% | mdpi.com |
| Photocatalysis | Donor in Nanoparticles | Hydrogen Production Rate | 63 mmol g⁻¹ h⁻¹ | nih.gov |
Q & A
Q. What are the recommended methods for synthesizing and structurally characterizing 10H-3,10'-Biphenoxazine derivatives?
Synthesis of biphenoxazine derivatives often involves microwave-assisted protocols for rapid cyclization, as seen in phenoxazine analogs (e.g., 10H-phenoxazine-3-carbonitrile synthesis via microwave irradiation) . Structural validation requires single-crystal X-ray diffraction (SCXRD) to confirm bond angles, lattice parameters, and intermolecular interactions. For example, triclinic crystal systems (e.g., P1 space group, a=8.4073 Å, α=93.957°) are commonly reported for phenothiazine derivatives, with hydrogen bonding (C–H⋯O) stabilizing dimer formation . Pair SCXRD with spectroscopic techniques (¹H NMR, FT-IR) to validate purity and functional groups.
Q. How should researchers design cytotoxicity assays for this compound in cancer models?
Adopt standardized protocols for in vitro cytotoxicity:
- Cell lines : Use cancer cell lines (e.g., A2780 ovarian carcinoma, MCF-7 breast cancer) and normal cell lines (e.g., HEK293, H9C2) to assess selectivity .
- Dosage : Determine IC₅₀ values via dose-response curves (e.g., PTZ analogs show IC₅₀ = 0.62–0.895 µM in cancer cells vs. >5 µM in normal cells) .
- Controls : Include cisplatin or doxorubicin as positive controls for apoptosis induction. Validate results with triplicate experiments and statistical tests (e.g., ANOVA).
Q. What are the best practices for documenting experimental parameters in biphenoxazine studies?
Follow ICMJE guidelines for chemical reporting :
- Chemical details : Manufacturer, purity (≥95%), batch number, storage conditions (e.g., -20°C for light-sensitive compounds).
- Assay conditions : Specify incubation time, temperature, and solvent (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity).
- Data transparency : Share raw data (e.g., flow cytometry plots, crystal structure CIF files) to enable reproducibility.
Advanced Research Questions
Q. How can researchers resolve contradictions in apoptotic mechanisms induced by biphenoxazine derivatives?
Contradictions may arise from cell-type-specific responses or off-target effects. To address this:
- Pathway profiling : Use RT² PCR arrays (e.g., Human Apoptosis Pathway Finder) to quantify caspase activation (caspase-3/-9 for mitochondrial pathways; caspase-8 for death receptor pathways) .
- Mechanistic validation : Apply inhibitors (e.g., Z-VAD-FMK for caspases) to confirm pathway dependency. For example, PTZ analogs suppress mitochondrial thioredoxin reductase (TrxR2), increasing ROS and ΔΨm depolarization .
- Cross-model validation : Compare results across cancer types (e.g., ovarian vs. breast cancer) to identify conserved vs. divergent mechanisms .
Q. What methodologies are effective for analyzing biphenoxazine-induced cell cycle arrest?
- Flow cytometry : Use propidium iodide (PI) staining to quantify G2/M phase arrest (e.g., PTZ increases G2/M population by 40% in A2780 cells) .
- Western blotting : Measure cyclin-dependent kinase (CDK1/CDC2) and checkpoint proteins (p21, p27).
- Live-cell imaging : Track mitotic progression to confirm arrest phenotypes (e.g., metaphase delay).
Q. How can researchers investigate the role of biphenoxazine in chemosensitization?
- Combination therapy : Co-treat with standard chemotherapeutics (e.g., paclitaxel) to assess synergistic effects via Chou-Talalay analysis .
- Pathway crosstalk : Use siRNA knockdown (e.g., AKT1, NF-κB) to determine if biphenoxazine enhances drug efficacy by blocking survival pathways .
- In vivo models : Validate findings in xenograft mice, monitoring tumor volume and metastasis suppression.
Data Interpretation & Validation
Q. How should researchers address potential data discrepancies in biphenoxazine studies?
- Image analysis : Use tools like ImageJ to screen for unintentional duplication (e.g., gel images, microscopy) .
- Triangulation : Cross-validate findings with orthogonal methods (e.g., apoptosis via Annexin V/PI staining and TUNEL assay) .
- Peer review : Engage collaborators to independently replicate key experiments pre-publication.
Q. What statistical approaches are robust for analyzing dose-dependent effects?
- Non-linear regression : Fit dose-response data to sigmoidal models (e.g., log(inhibitor) vs. response in GraphPad Prism).
- Error reporting : Include 95% confidence intervals for IC₅₀ values.
- Multivariate analysis : Use PCA or cluster analysis to identify outliers in high-throughput datasets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
